3,4-Dibromosalicylaldehyde
Overview
Description
3,4-Dibromosalicylaldehyde, also known as 3,5-Dibromo-2-hydroxybenzaldehyde, is a chemical compound with the formula C7H4Br2O2 . It is a yellow to yellow-brown crystalline powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms and a hydroxyl group attached to it . The molecular weight is 279.91 .Physical And Chemical Properties Analysis
This compound is a solid substance with a dark yellow appearance . It is soluble in methanol . The melting point ranges from 82-83.5 °C .Scientific Research Applications
Spectrophotometric Determination of Copper
3,5-Dibromosalicylaldehyde (a compound closely related to 3,4-Dibromosalicylaldehyde) has been utilized in the spectrophotometric determination of copper. This application involves the synthesis of a new reagent, 3,5-dibromosalicylaldehyde (2-aminobenzenethiol)(DBSAB), which forms a yellow-colored water solution with copper(II) in a specific buffer medium. This method offers a convenient approach for analyzing biological samples for copper content (Feng Xiao-zhen, 2007).
Synthesis of Halogenated Salicylaldehydes
A study demonstrated the synthesis of halogenated salicylaldehydes, including 3,5-dibromosalicylaldehyde, using different brominating and chlorinating agents. This process yielded dibromosalicylaldehyde with a significant yield, highlighting its potential for large-scale production (Gao Wen-tao, 2012).
Safety and Hazards
3,4-Dibromosalicylaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,4-dibromo-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSSRGQVCZDQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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